2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid
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Overview
Description
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is a compound that features a bicyclo[1.1.1]pentane (BCP) moiety, which is known for its unique structural and electronic properties. The BCP structure is a strained bicyclic system that has gained attention in medicinal chemistry as a bioisostere for aromatic rings, offering improved metabolic stability and reduced toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves the construction of the BCP core followed by functionalization. One common approach is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various BCP species . The process involves generating [1.1.1]propellane on demand and transforming it into BCP derivatives through photochemical reactions .
Industrial Production Methods
. This method is advantageous for industrial applications due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The BCP moiety can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the BCP core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The BCP moiety can mimic the electronic properties of aromatic rings, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentylamines: These compounds share the BCP core and are used as bioisosteres for arylamines.
Bicyclo[1.1.0]butyl derivatives: These compounds have a similar strained bicyclic structure and are used in various chemical applications.
Uniqueness
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is unique due to its combination of the BCP core with the benzyloxycarbonylamino group, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13(9-16-6-12(7-16)8-16)17-15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)(H,18,19) |
InChI Key |
USDITYNBEGFBPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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